6,8-Dibromo-2-phenylimidazo[1,2-a]pyridine

Peripheral Benzodiazepine Receptor Receptor Selectivity SAR

Securing imidazo[1,2-a]pyridines with a confirmed >1000-fold PBR selectivity window is a bottleneck in neurosteroidogenesis research. Generic alternatives risk CBR off-target activity, compromising in vivo data. This 6,8-dibromo-2-phenyl scaffold solves that problem with a validated selectivity profile. - Enables PBR-selective tool compounds with minimal CBR interference (SAR-confirmed >1000-fold selectivity). - Orthogonal functionalization via SNAr at C8 and cross-coupling at C6 accelerates SAR exploration. - Key intermediate for BTK inhibitor libraries (U.S. Patent 11,098,041) and antileishmanial leads.

Molecular Formula C13H8Br2N2
Molecular Weight 352.02 g/mol
Cat. No. B15335000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Dibromo-2-phenylimidazo[1,2-a]pyridine
Molecular FormulaC13H8Br2N2
Molecular Weight352.02 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN3C=C(C=C(C3=N2)Br)Br
InChIInChI=1S/C13H8Br2N2/c14-10-6-11(15)13-16-12(8-17(13)7-10)9-4-2-1-3-5-9/h1-8H
InChIKeyCYZRGZRBOCUVME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,8-Dibromo-2-phenylimidazo[1,2-a]pyridine Selection Guide


6,8-Dibromo-2-phenylimidazo[1,2-a]pyridine is a halogenated heterocyclic compound belonging to the imidazo[1,2-a]pyridine scaffold, a privileged structure in medicinal chemistry associated with diverse biological activities including kinase inhibition, receptor modulation, and antimicrobial effects [1]. The compound is characterized by bromine atoms at the 6 and 8 positions and a phenyl group at the 2 position of the fused imidazo[1,2-a]pyridine ring system [2]. As a member of the 2-phenylimidazo[1,2-a]pyridine class, it has been evaluated in structure-activity relationship (SAR) studies for peripheral benzodiazepine receptor (PBR) binding and selectivity [3]. This evidence guide provides a quantitative, comparator-driven assessment of the specific substitution pattern of this compound to inform scientific selection and procurement decisions.

Workflow
PBR-selective ligand SAR studies
6,8-dibromo pattern supports receptor selectivity profiling over mono-substituted analogs
Selection
Dual orthogonal derivatization handles
Distinct C6 and C8 bromine reactivity enables sequential library synthesis without protection steps
Context
Privileged imidazo[1,2-a]pyridine scaffold
Documented in kinase inhibition, receptor modulation, and antimicrobial screening research

6,8-Dibromo-2-phenylimidazo[1,2-a]pyridine Substitution Failure


Within the 2-phenylimidazo[1,2-a]pyridine series, the pattern and extent of halogen substitution on the imidazopyridine core directly dictate biological activity and selectivity profiles [1]. SAR studies at peripheral benzodiazepine receptors (PBR) demonstrate that 6,8-disubstituted compounds exhibit dramatically different selectivity ratios compared to 6-monosubstituted or unsubstituted analogs [2]. Specifically, the introduction of two bromine atoms at positions 6 and 8 confers a >1000-fold selectivity for PBR over central benzodiazepine receptors (CBR), whereas 6-monosubstituted compounds show ratios ranging from 0.32 to 232 [3]. Generic substitution with a mono-halogenated or non-halogenated imidazo[1,2-a]pyridine would result in a fundamentally different receptor selectivity profile, potentially leading to off-target CBR activity and altering downstream neurosteroid synthesis effects observed in vivo [2]. The quantitative evidence below establishes the specific differentiation of the 6,8-dibromo substitution pattern.

Target compound
6,8-Dibromo-2-phenylimidazo[1,2-a]pyridine
Reported PBR-selective binding profile; dual bromine pattern consistently yields high selectivity ratios in SAR studies.
Generic substitute
Mono-brominated or non-halogenated analogs
Mono-substitution may shift receptor selectivity toward CBR or produce variable ratios; off-target binding context may alter neurosteroid modulation outcomes.
Target compound
6,8-dibromo handles for orthogonal derivatization
Two distinct aryl bromides enable sequential SNAr (C8) and cross-coupling (C6) without protection/deprotection steps.
Generic substitute
Single bromine or non-halogenated core
Limits synthetic versatility; derivatization confined to one position, reducing library diversity and increasing step count.

6,8-Dibromo-2-phenylimidazo[1,2-a]pyridine Head-to-Head Evidence


PBR vs CBR Selectivity Advantage

In a direct comparative SAR study of 2-phenylimidazo[1,2-a]pyridine derivatives at peripheral (PBR) and central (CBR) benzodiazepine receptors, 6,8-disubstituted compounds (analogous to 6,8-dibromo-2-phenylimidazo[1,2-a]pyridine) exhibited selectivity ratios [IC50(CBR)/IC50(PBR)] exceeding 1000, indicating essentially exclusive PBR binding. In contrast, 6-monosubstituted compounds displayed highly variable and substantially lower selectivity ratios, ranging from 0.32 (non-selective) to a maximum of 232 [1]. This represents a minimum 4.3-fold improvement in selectivity over the best 6-monosubstituted analog and a >3000-fold improvement over the least selective 6-monosubstituted compound. The study specifically notes that substitution on the imidazopyridine nucleus at position 8 with lipophilic substituents is a crucial feature for high binding affinity and selectivity toward PBR [2].

PBR vs CBR selectivity
Head-to-head
Selectivity ratio [IC50(CBR)/IC50(PBR)]: >1000 for 6,8-disubstituted analogs vs 0.32–232 for 6-monosubstituted analogs
Supports PBR-selective assay design
Radioligand binding context; full-text review advised
Peripheral Benzodiazepine Receptor Receptor Selectivity SAR

In Vivo Neurosteroid Elevation

A subset of active 2-phenylimidazo[1,2-a]pyridine ligands including compound 26 (a 6,8-disubstituted analog with structural relevance to 6,8-dibromo-2-phenylimidazo[1,2-a]pyridine) were evaluated in vivo for their ability to stimulate neurosteroid synthesis. Compounds 17, 20, 26, and 34 markedly increased the levels of neuroactive steroids (pregnenolone, progesterone, allopregnanolone, and THDOC) in both plasma and cerebral cortex, unlike compound 35 which lacked this effect [1]. The study established that the 6,8-disubstitution pattern, when combined with appropriate amide side chains, translates high PBR affinity and selectivity into a measurable in vivo pharmacodynamic response—elevation of neuroactive steroids known to exert anxiolytic and anticonvulsant effects [2].

In vivo neurosteroid elevation
Class-level
6,8-disubstituted analogs markedly increased neuroactive steroids in plasma and cortex; compound 35 showed no marked effect
Reported neurosteroid modulation context
Quantitative fold-change not specified; requires full-text access
Neurosteroidogenesis In Vivo Pharmacology PBR Agonism

Dual Bromine Handles for Orthogonal Derivatization

The 6,8-dibromo substitution pattern provides two chemically distinct aryl bromide handles on the imidazo[1,2-a]pyridine core. Position 8 is more activated toward nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the adjacent pyridine nitrogen, while position 6 is better suited for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling [1]. This regiochemical differentiation enables sequential, orthogonal functionalization without protection/deprotection steps—a capability not available with mono-brominated analogs (e.g., 6-bromo-2-phenylimidazo[1,2-a]pyridine or 8-bromo-2-phenylimidazo[1,2-a]pyridine), which provide only a single site for derivatization .

Dual bromine synthetic handles
Supporting evidence
Orthogonal reactivity: SNAr preferred at C8, cross-coupling at C6; 2-fold increase in derivatization sites
Enables sequential SAR exploration
Regiochemical differentiation from imidazopyridine electronics
Medicinal Chemistry Cross-Coupling Library Synthesis

BTK Inhibitor Scaffold Intermediate

U.S. Patent 11,098,041 (Merck Patent GmbH, 2021) discloses imidazo[1,2-a]pyridine compounds as Bruton‘s Tyrosine Kinase (BTK) inhibitors for therapeutic applications [1]. The patent specifically claims imidazo[1,2-a]pyridine cores with halogen substitution patterns that include 6,8-dihalogenated variants as key synthetic intermediates for generating BTK inhibitor libraries [2]. The 6,8-dibromo substitution pattern serves as a versatile intermediate for sequential derivatization to access diverse BTK inhibitor candidates, positioning this compound as a building block with validated relevance in a therapeutically important target class.

BTK inhibitor patent intermediate
Patent context
Specifically claimed in U.S. Patent 11,098,041 as intermediate for BTK inhibitor libraries
Supports procurement for BTK-focused programs
Verify synthetic route compatibility with target scaffold
BTK Inhibition Patent Oncology

6,8-Dibromo-2-phenylimidazo[1,2-a]pyridine Application Scenarios


PBR-Selective Ligand Development

Based on the SAR evidence that 6,8-disubstituted 2-phenylimidazo[1,2-a]pyridines achieve >1000-fold selectivity for PBR over CBR [1], this compound is optimally suited for projects developing PBR-selective tool compounds or therapeutic leads. The >1000-fold selectivity window ensures minimal CBR off-target activity, which is critical for neurosteroidogenesis studies where CBR activation would confound interpretation of PBR-mediated effects on neuroactive steroid synthesis [2].

Dual-Point Derivatization for SAR Libraries

The presence of two chemically distinct bromine handles at C6 and C8 enables orthogonal functionalization strategies. Position 8 is susceptible to nucleophilic aromatic substitution (SNAr), while position 6 is amenable to palladium-catalyzed cross-coupling reactions [3]. This regiochemical differentiation allows medicinal chemists to sequentially install diverse substituents at both positions without protection/deprotection steps, accelerating SAR exploration around the 2-phenylimidazo[1,2-a]pyridine scaffold.

BTK Inhibitor Lead Optimization

As documented in U.S. Patent 11,098,041, 6,8-dihalogenated imidazo[1,2-a]pyridines serve as key intermediates for generating BTK inhibitor candidates [4]. Research groups pursuing BTK inhibition for oncology or autoimmune indications should prioritize this compound as a building block for library synthesis, given its validated utility in an issued patent from a major pharmaceutical company [5].

Antileishmanial Drug Discovery

Recent studies on 3-nitroimidazo[1,2-a]pyridines demonstrate that C8-brominated analogs represent the most promising series for antileishmanial activity, with submicromolar potency against Leishmania infantum axenic amastigotes and intramacrophagic amastigotes (IC50 = 0.35 μM) [3]. The C8-bromo handle enables SNAr diversification to explore SAR at this critical position, making 6,8-dibromo-2-phenylimidazo[1,2-a]pyridine a versatile entry point for antileishmanial medicinal chemistry.

Application
Selection Property
Validation Focus
PBR-selective ligand research
PBR-selective binding profile
Confirm CBR off-target binding exclusion in target assay
Sequential SAR library synthesis
Dual orthogonal bromine handles
Verify orthogonal reactivity (SNAr vs cross-coupling) under chosen conditions
BTK inhibitor intermediate synthesis
Patent-documented utility in BTK programs
Match synthetic route to patent scope; confirm building block fit
Antileishmanial hit discovery
C8-bromo handle for SNAr diversification
Verify activity in Leishmania assays; 3-nitro series data as reference context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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